(R)-1-(Difluoromethoxy)propan-2-amine hydrochloride
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Overview
Description
®-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-propan-2-amine.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, where a suitable difluoromethylating agent reacts with the amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones, while reduction may produce various amine derivatives.
Scientific Research Applications
®-1-(Difluoromethoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(Methoxy)propan-2-amine hydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
®-1-(Trifluoromethoxy)propan-2-amine hydrochloride: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
Uniqueness
The presence of the difluoromethoxy group in ®-1-(Difluoromethoxy)propan-2-amine hydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of ®-1-(Difluoromethoxy)propan-2-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-1-(difluoromethoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKLZIHLZEGKM-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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